In Vivo Tumor Growth Inhibition: Methylselenol Precursor MSeA Superior to SeMet and Selenite in Prostate Cancer Xenografts
In a direct head-to-head comparison in human prostate cancer (PCa) xenograft models, the methylselenol precursor methylseleninic acid (MSeA) demonstrated superior in vivo tumor growth inhibition compared to selenomethionine (SeMet) and selenite. At a daily oral dose of 3 mg/kg body weight, MSeA significantly inhibited the growth of PC-3 xenografts, whereas neither SeMet nor selenite were effective [1]. In the DU145 xenograft model, both MSeA and the alternative precursor Se-methylselenocysteine (MSeC) exerted dose-dependent inhibition and were more potent than SeMet and selenite, despite lower tumor selenium retention in MSeA/MSeC-treated mice [2].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Methylselenol precursor MSeA: Significant growth inhibition of PC-3 tumors at 3 mg/kg/day oral dose [1] |
| Comparator Or Baseline | Selenomethionine (SeMet) and Selenite: Not effective in inhibiting PC-3 tumor growth at the same dose [1] |
| Quantified Difference | MSeA was effective; SeMet and selenite were ineffective. In DU145 model, MSeA and MSeC were more potent than SeMet and selenite [2]. |
| Conditions | Athymic nude mice bearing DU145 or PC-3 human prostate cancer xenografts; daily single oral dose for 6 weeks starting one day after tumor cell inoculation [1] [2]. |
Why This Matters
This data provides direct in vivo evidence that methylselenol precursors like MSeA are not interchangeable with common selenium supplements (SeMet, selenite); procurement of the correct chemical form is essential for achieving preclinical efficacy in cancer models.
- [1] Li GX, Lee HJ, Wang Z, Hu H, Liao JD, Watts JC, Combs GF Jr, Lü J. Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite. Carcinogenesis. 2008;29(5):1005-1012. View Source
- [2] Li GX, Lee HJ, Wang Z, Hu H, Liao JD, Watts JC, Combs GF Jr, Lü J. Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite. Carcinogenesis. 2008;29(5):1005-1012. View Source
